N,2,3-Trimethylquinoxalin-6-amine

Description

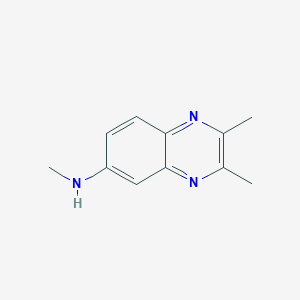

N,2,3-Trimethylquinoxalin-6-amine is a substituted quinoxaline derivative characterized by methyl groups at the N, 2, and 3 positions of the quinoxaline core and an amine group at position 6. Quinoxalines are heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient aromatic system, which facilitates diverse reactivity .

Properties

CAS No. |

60639-47-6 |

|---|---|

Molecular Formula |

C11H13N3 |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

N,2,3-trimethylquinoxalin-6-amine |

InChI |

InChI=1S/C11H13N3/c1-7-8(2)14-11-6-9(12-3)4-5-10(11)13-7/h4-6,12H,1-3H3 |

InChI Key |

WUXHPPRVIGMQKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)NC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,3-Trimethylquinoxalin-6-amine typically involves the condensation of 2,3-diaminotoluene with a suitable carbonyl compound, followed by methylation. One common method involves the reaction of 2,3-diaminotoluene with methylglyoxal under acidic conditions to form the quinoxaline ring, followed by methylation using methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N,2,3-Trimethylquinoxalin-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert it to the corresponding dihydroquinoxaline derivatives.

Substitution: Nucleophilic aromatic substitution reactions can introduce various substituents onto the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the reagents and conditions used .

Scientific Research Applications

N,2,3-Trimethylquinoxalin-6-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.

Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for drug development.

Medicine: It is being investigated for its anticancer properties and its ability to inhibit certain enzymes.

Industry: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N,2,3-Trimethylquinoxalin-6-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares N,2,3-Trimethylquinoxalin-6-amine with key analogs based on substituent patterns, molecular weight, and applications:

*Inferred from structural similarity to N,3,8-Trimethylquinoxalin-6-amine .

Key Observations:

- Positional Isomerism: N,3,8-Trimethylquinoxalin-6-amine differs from the target compound only in methyl group positions (N, 3, 8 vs. N, 2, 3).

- Substituent Effects: Methyl Groups: Electron-donating methyl substituents (e.g., in 2,3-Dimethylquinoxalin-6-amine) enhance stability and may increase lipophilicity, favoring membrane permeability in drug design . Phenyl Groups: Bulky substituents in 2,3-Diphenylquinoxalin-6-amine increase steric hindrance, which may limit reactivity in crowded chemical environments but improve thermal stability .

Biological Activity

N,2,3-Trimethylquinoxalin-6-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data on its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H12N4

- Molecular Weight : 200.24 g/mol

- CAS Number : 107095-00-1

Biological Activity Overview

This compound exhibits several biological activities that have been documented in various studies. The primary areas of focus include:

-

Antimicrobial Activity :

- The compound has shown effectiveness against various bacterial strains.

- Its mechanism often involves disrupting bacterial cell membranes or interfering with intracellular processes.

-

Anticancer Potential :

- Some studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of quinoxaline derivatives, including this compound. Research indicates that compounds in this class can act against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Membrane disruption |

| Escherichia coli | 64 µg/mL | Protein synthesis inhibition |

| Pseudomonas aeruginosa | 128 µg/mL | Interference with metabolic pathways |

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. A study conducted by researchers at PubMed demonstrated that this compound could induce apoptosis in various cancer cell lines.

Case Study: Anticancer Effects on Breast Cancer Cells

A specific study evaluated the effects of this compound on MCF-7 breast cancer cells. The findings were as follows:

- Cell Viability : The compound reduced cell viability by approximately 50% at a concentration of 50 µg/mL after 24 hours.

- Mechanism : Flow cytometry analysis indicated an increase in apoptotic cells and a significant alteration in the cell cycle distribution.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Membrane Disruption : The compound can integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism and growth.

- Induction of Apoptosis : In cancer cells, it can activate pathways leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.